Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of 3-Bromoquinoline-6-sulfonyl Chloride
Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of 3-Bromoquinoline-6-sulfonyl Chloride
As a Senior Application Scientist in early-stage drug discovery and advanced organic synthesis, selecting the right building blocks is critical to the efficiency of lead optimization. 3-Bromoquinoline-6-sulfonyl chloride (CAS: 1956381-95-5) is a highly versatile, bifunctional intermediate[1]. It serves as a programmable node for late-stage functionalization, offering orthogonal reactivity profiles: a highly electrophilic sulfonyl chloride at the C6 position and a cross-coupling-competent aryl bromide at the C3 position[1].
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven experimental protocols designed to maximize yield and preserve chemical integrity.
Physicochemical Profiling
Understanding the fundamental properties of this compound is the first step in designing robust synthetic routes. The electron-withdrawing nature of the quinoline core exacerbates the electrophilicity of the sulfonyl chloride, making it highly reactive but correspondingly sensitive to ambient moisture[1].
Table 1: Core Physical and Chemical Properties
| Property | Value / Description |
| CAS Number | 1956381-95-5[1][2] |
| Molecular Formula | C9H5BrClNO2S[1][3] |
| Molecular Weight | 306.56 g/mol [1] |
| Canonical SMILES | O=S(=O)(Cl)C1=CC=C2N=CC(Br)=CC2=C1[3] |
| Structural Class | Heterocyclic aromatic organic compound (Quinoline derivative)[1] |
| Reactivity Profile | Dual-electrophile (C6 sulfonyl chloride, C3 aryl bromide)[1] |
| Stability | Stable under dry, inert conditions; hydrolyzes rapidly in moisture to release HCl[1] |
| GHS Hazards | H302 (Harmful if swallowed); Irritant[3] |
Mechanistic Reactivity & Chemical Logic
The strategic value of 3-Bromoquinoline-6-sulfonyl chloride lies in its dual reactivity. A successful synthetic campaign requires exploiting one reactive center while temporarily ignoring or protecting the other.
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The C6 Electrophilic Center (Sulfonyl Chloride): The -SO₂Cl group is highly susceptible to nucleophilic attack by amines, alcohols, and thiols[1]. Because the quinoline ring is electron-deficient, the transition state for nucleophilic substitution (S_N_Ar-like addition-elimination at the sulfur center) is stabilized, leading to rapid formation of sulfonamides or sulfonate esters[1].
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The C3 Cross-Coupling Center (Aryl Bromide): Once the sulfonyl chloride is converted to a stable sulfonamide, the C3 bromide can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to form complex biaryl systems[1].
Orthogonal reactivity pathways of 3-Bromoquinoline-6-sulfonyl chloride at C3 and C6 positions.
Validated Synthetic Protocols
To ensure scientific integrity and reproducibility, the following protocols outline both traditional batch synthesis and modern continuous flow optimization. The causality behind each step is explained to provide a self-validating framework for the bench chemist.
Protocol A: Batch Synthesis via Chlorosulfonation (S_E_Ar)
This method utilizes electrophilic aromatic substitution to install the sulfonyl chloride group onto a 3-bromoquinoline precursor[4].
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of 3-bromoquinoline in a dry, halogenated solvent (e.g., dichloromethane) under an argon atmosphere.
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Reagent Addition: Cool the reaction vessel to -10°C. Causality: Strict temperature control is required because the subsequent addition is highly exothermic; elevated temperatures lead to substrate decomposition and polysulfonation[4].
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Chlorosulfonation: Dropwise add 3.0 to 5.0 equivalents of chlorosulfonic acid (ClSO₃H)[4]. Causality: An excess of ClSO₃H is necessary because it acts as both the sulfonating agent and the chlorinating agent to convert the intermediate sulfonic acid to the sulfonyl chloride.
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Thermal Gradient: Gradually warm the mixture to 25°C and stir until complete conversion is observed via LCMS (aliquots must be quenched in methanol to observe the methyl sulfonate mass).
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Quenching: Pour the reaction mixture carefully onto crushed ice[4]. Causality: Rapid thermal dissipation prevents the hydrolysis of the newly formed, moisture-sensitive -SO₂Cl group back into a sulfonic acid[4].
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Extraction: Extract the aqueous layer with dichloromethane, wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product (typically 60–75% yield)[4].
Protocol B: Advanced Continuous Flow Synthesis
For industrial scaling or handling hazardous sulfonations safely, continuous flow reactors provide superior thermodynamics and mass transfer compared to batch processes[4].
Step-by-Step Methodology:
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System Priming: Equip a microreactor system with corrosion-resistant perfluoroalkoxy (PFA) tubing[4]. Causality: PFA is non-negotiable as standard stainless steel or standard polymers will degrade rapidly upon exposure to ClSO₃H[4].
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Parameter Setup: Set the reactor jacket cooling to maintain an internal temperature of 0–10°C[4].
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Reagent Flow: Pump the 3-bromoquinoline stream and the ClSO₃H stream into a T-mixer. Calibrate the flow rates to ensure a strict residence time of 2–5 minutes[4]. Causality: This specific residence window maximizes the space-time yield while preventing over-reaction or degradation[4].
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In-line Quenching: Direct the reactor output immediately into a biphasic quench stream of crushed ice and dichloromethane.
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Phase Separation: Utilize an in-line membrane separator or standard separatory funnel to isolate the organic layer, achieving highly pure output with minimized waste (E-factor optimization)[4].
Continuous flow reactor workflow for the scalable synthesis of the sulfonyl chloride.
Handling, Stability, and Storage Standards
Due to the intrinsic reactivity of the sulfonyl chloride moiety, 3-Bromoquinoline-6-sulfonyl chloride demands rigorous laboratory handling protocols:
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Atmospheric Sensitivity: The compound will readily hydrolyze upon exposure to ambient humidity, releasing corrosive hydrochloric acid gas[1]. It must be handled in a dry box or under a continuous stream of dry nitrogen/argon.
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Storage: Store the solid at 2–8°C (refrigerated) in a tightly sealed, dark glass container backfilled with an inert gas[5].
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Safety Precautions: Adhere strictly to GHS Precautionary Phrase P260 (Do not breathe dust/fume/gas/mist/vapours/spray)[3]. Standard PPE, including nitrile gloves, safety goggles, and a properly ventilated fume hood, are mandatory during manipulation.
References
Sources
- 1. evitachem.com [evitachem.com]
- 2. 3-Bromoquinoline-6-sulfonyl chloride | 1956381-95-5 [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. evitachem.com [evitachem.com]
- 5. 1956381-95-5・3-Bromoquinoline-6-sulfonyl chloride・3-Bromoquinoline-6-sulfonyl chloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
